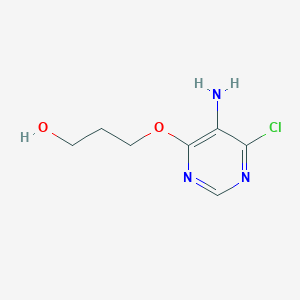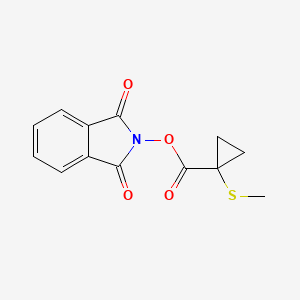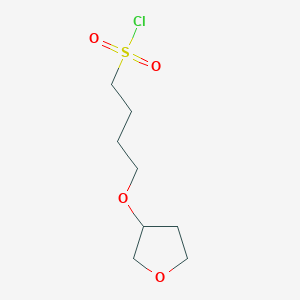
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride is an organic compound characterized by the presence of a sulfonyl chloride group attached to a butane chain, which is further connected to an oxolane ring via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(Oxolan-3-yloxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4-(Oxolan-3-yloxy)butanol+Chlorosulfonic acid→4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride+HCl+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media under mild acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, or sulfonate thioesters, depending on the nucleophile used.
Hydrolysis: The major product is 4-(Oxolan-3-yloxy)butane-1-sulfonic acid.
Reduction: The major product is 4-(Oxolan-3-yloxy)butane-1-sulfonyl hydride.
科学的研究の応用
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: It is employed in the development of drug delivery systems and as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
作用機序
The mechanism of action of 4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the chloride ion. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
類似化合物との比較
4-(Oxolan-3-yloxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- Methanesulfonyl chloride (MsCl)
- Para-toluenesulfonyl chloride (TsCl)
- Benzenesulfonyl chloride (BsCl)
Uniqueness
The uniqueness of this compound lies in its structure, which combines the reactivity of the sulfonyl chloride group with the stability and versatility of the oxolane ring. This makes it a valuable intermediate in the synthesis of complex organic molecules.
List of Similar Compounds
- Methanesulfonyl chloride (MsCl)
- Para-toluenesulfonyl chloride (TsCl)
- Benzenesulfonyl chloride (BsCl)
特性
分子式 |
C8H15ClO4S |
|---|---|
分子量 |
242.72 g/mol |
IUPAC名 |
4-(oxolan-3-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c9-14(10,11)6-2-1-4-13-8-3-5-12-7-8/h8H,1-7H2 |
InChIキー |
KNPNBTGBPZSCSA-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


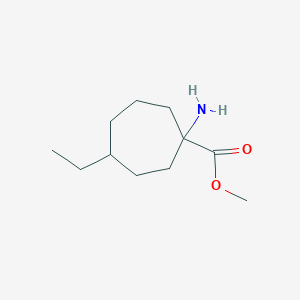
![2-Chloro-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B13573242.png)
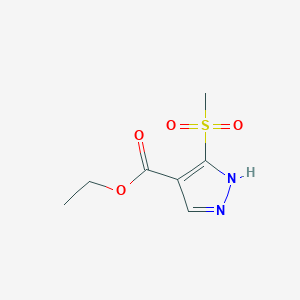
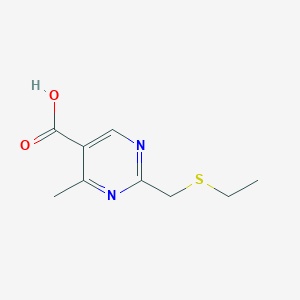

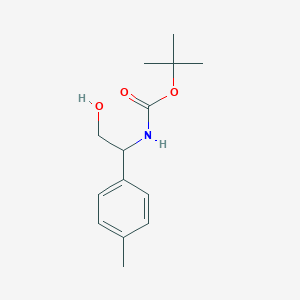

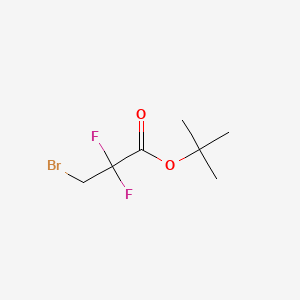
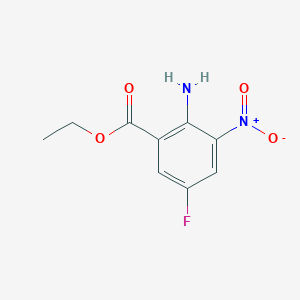
![8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate](/img/structure/B13573290.png)

![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
